molecular formula C16H21N B14193781 2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline CAS No. 912675-98-0

2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline

Cat. No.: B14193781
CAS No.: 912675-98-0
M. Wt: 227.34 g/mol
InChI Key: YESFANAQJHMIHX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline is a chemical compound known for its unique structure and properties It is an aromatic amine with a cyclopentadienyl group, which contributes to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline typically involves the reaction of aniline derivatives with cyclopentadienyl compounds under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where aniline is reacted with 2,4,5-trimethylcyclopenta-1,4-diene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic substitution reactions are common, where the aromatic ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1-4-dien-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1-4-dien-1-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function. The cyclopentadienyl group may also play a role in stabilizing reactive intermediates during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-6-tert-butylphenol: Another aromatic compound with similar structural features but different substituents.

    3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: A compound with a similar cyclopentadienyl group but different functional groups.

Uniqueness

2,4-Dimethyl-6-(2,4,5-trimethylcyclopenta-1-4-dien-1-yl)aniline is unique due to its specific combination of methyl groups and cyclopentadienyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

912675-98-0

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

2,4-dimethyl-6-(2,4,5-trimethylcyclopenta-1,4-dien-1-yl)aniline

InChI

InChI=1S/C16H21N/c1-9-6-12(4)16(17)14(7-9)15-11(3)8-10(2)13(15)5/h6-7H,8,17H2,1-5H3

InChI Key

YESFANAQJHMIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C1)C)C2=CC(=CC(=C2N)C)C)C

Origin of Product

United States

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